4-Amino-N-butyl-1-propyl-1H-pyrazole-5-carboxamide
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Description
“4-Amino-N-butyl-1-propyl-1H-pyrazole-5-carboxamide” is a multi-substituted pyrazolecarboxamide . It is a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 . It is used in the industrial synthesis of sildenafil .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . It is also used as an impurity in the synthesis of Sildenafil .Molecular Structure Analysis
The molecular structure of “this compound” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code is 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical and Chemical Properties Analysis
The compound is a white to yellow powder or crystals . It has a molecular weight of 218.69 . It should be stored in a refrigerator . The shipping temperature is room temperature .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-amino-N-butyl-2-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-5-6-13-11(16)10-9(12)8-14-15(10)7-4-2/h8H,3-7,12H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWVOZZUJLSXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=NN1CCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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